molecular formula C13H14ClNO2S B580783 6-(Tert-butylsulfonyl)-4-chloroquinoline CAS No. 1346549-11-8

6-(Tert-butylsulfonyl)-4-chloroquinoline

Cat. No.: B580783
CAS No.: 1346549-11-8
M. Wt: 283.77
InChI Key: DZVYVFIHUDHMRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tert-butanesulfinamide is known to be used in the synthesis of N-heterocycles via sulfinimines . It’s one of the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .


Chemical Reactions Analysis

Tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines . It’s also been used in the oxidation of cyclohexane at 25 °C using 2-(tert-butylsulfonyl)iodosylbenzene as an oxidant .

Scientific Research Applications

  • Photochemical and Thermal Reactions : Cavattoni et al. (2013) explored the photochemical and thermal reactions of aryl tert-butyl sulfoxides, which are structurally related to 6-(Tert-butylsulfonyl)-4-chloroquinoline. Their study revealed significant insights into the C-S bond cleavage in sulfoxide radical cations, which is crucial for understanding the reactivity and stability of such compounds (Cavattoni et al., 2013).

  • Synthesis of 3-Arylsulfonylquinoline Derivatives : Zhang et al. (2016) developed a novel method for synthesizing 3-arylsulfonylquinoline derivatives, using tert-butyl hydroperoxide mediated cycloaddition. This process is significant for pharmaceutical applications, as 3-arylsulfonylquinolines play vital roles in drug development (Zhang et al., 2016).

  • Synthesis and Application in Luminescent Materials : Tan et al. (2018) synthesized zinc(II) and cadmium(II) complexes based on 2-aryl substituted-8-hydroxyquinoline, which included a tert-butyl group. These complexes exhibited strong yellow-orange luminescence, suggesting potential use in luminescent materials (Tan et al., 2018).

  • Antimalarial Drug Development : O’Neill et al. (2009) conducted a study on N-tert-butyl isoquine, a 4-aminoquinoline antimalarial drug candidate. This research highlights the role of tert-butyl substituted quinolines in developing new antimalarial drugs (O’Neill et al., 2009).

  • Halogenation Studies : Avdeenko et al. (2008) investigated the halogenation of N-aroyl(arylsulfonyl) quinolines, which provides valuable insights into the chemical behavior and potential applications of tert-butyl substituted quinolines in synthetic chemistry (Avdeenko et al., 2008).

Biochemical Analysis

Biochemical Properties

6-(Tert-butylsulfonyl)-4-chloroquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent and selective inhibitor of RIP2 kinase, a central component of the innate immune system . This compound interacts with various biomolecules, including enzymes and proteins, to modulate their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their catalytic functions. For instance, this compound has been shown to inhibit the activity of RIP2 kinase, leading to a reduction in the production of inflammatory cytokines .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the NOD1 and NOD2 signaling pathways, which are crucial for the innate immune response . By inhibiting RIP2 kinase, this compound reduces the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to decreased production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active site of RIP2 kinase, inhibiting its activity and preventing the downstream signaling events that lead to inflammation . Additionally, this compound may interact with other proteins and enzymes involved in cellular signaling pathways, further modulating their activity and influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of target enzymes . Degradation of the compound over time can lead to a reduction in its inhibitory effects, necessitating careful consideration of experimental conditions and time frames.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. This compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within cells can influence its activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

6-tert-butylsulfonyl-4-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2S/c1-13(2,3)18(16,17)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVYVFIHUDHMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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